molecular formula C21H22N2O3 B11416218 N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11416218
M. Wt: 350.4 g/mol
InChI Key: JCXJMLLLQUFPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound with a unique structure that includes an acetylamino group, a benzofuran ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the acetylamino and acetamide groups. Common synthetic routes may involve the use of reagents such as acetic anhydride, isopropyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The acetylamino and acetamide groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)acetamide: A simpler analog with similar functional groups but lacking the benzofuran ring.

    4-acetamidoaniline: Another related compound with an acetamido group attached to an aniline ring.

Uniqueness

N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is unique due to its combination of functional groups and the presence of the benzofuran ring

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C21H22N2O3/c1-13(2)15-4-9-20-19(10-15)16(12-26-20)11-21(25)23-18-7-5-17(6-8-18)22-14(3)24/h4-10,12-13H,11H2,1-3H3,(H,22,24)(H,23,25)

InChI Key

JCXJMLLLQUFPBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.